UCB-J

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C17H15F3N2O |

|---|---|

Peso molecular |

320.31 g/mol |

Nombre IUPAC |

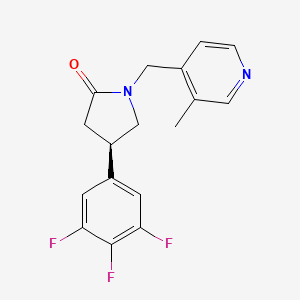

(4R)-1-[(3-methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C17H15F3N2O/c1-10-7-21-3-2-11(10)8-22-9-13(6-16(22)23)12-4-14(18)17(20)15(19)5-12/h2-5,7,13H,6,8-9H2,1H3/t13-/m0/s1 |

Clave InChI |

RFSDYRVOGWHOFT-ZDUSSCGKSA-N |

SMILES isomérico |

CC1=C(C=CN=C1)CN2C[C@H](CC2=O)C3=CC(=C(C(=C3)F)F)F |

SMILES canónico |

CC1=C(C=CN=C1)CN2CC(CC2=O)C3=CC(=C(C(=C3)F)F)F |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of UCB-J

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: UCB-J is not a publicly marketed drug but an investigational radioligand. The information presented here is synthesized from publicly available preclinical and clinical research data.

Executive Summary

This compound, also known as [11C]this compound, is a novel positron emission tomography (PET) radioligand with high affinity and selectivity for the Synaptic Vesicle Glycoprotein (B1211001) 2A (SV2A).[1][2] Its primary mechanism of action is to bind specifically to SV2A, a protein integral to presynaptic vesicles in the brain.[1][3] This binding allows for the in vivo quantification and visualization of synaptic density.[1][3] Changes in synaptic density are increasingly recognized as a key pathological feature in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, epilepsy, schizophrenia, and major depressive disorder.[1][3][4] this compound serves as a critical biomarker, enabling researchers to study disease progression, evaluate the efficacy of novel therapeutic interventions, and understand the fundamental neurobiology of synaptic loss.[5]

Molecular Target: Synaptic Vesicle Glycoprotein 2A (SV2A)

The molecular target of this compound is the Synaptic Vesicle Glycoprotein 2A (SV2A), a transmembrane protein found on presynaptic vesicles throughout the brain.[1][3] While its precise function is still under investigation, SV2A is believed to play a crucial role in the regulation of neurotransmitter release through its involvement in vesicle trafficking and exocytosis. It is the target of the anti-epileptic drug levetiracetam (B1674943) and its derivatives.[6][7] The ubiquitous expression of SV2A across nearly all synapses makes it an ideal target for imaging overall synaptic density.[3]

Mechanism of Action

As a PET radioligand, this compound's mechanism of action is centered on its ability to be administered in tracer amounts, cross the blood-brain barrier, and bind with high specificity to SV2A.[8][9] The carbon-11 (B1219553) ([11C]) radioisotope incorporated into the this compound molecule emits positrons, which are detected by a PET scanner. The resulting signal allows for the generation of detailed 3D images that map the density and distribution of SV2A in the living brain.[1]

The binding of this compound to SV2A is reversible and shows fast kinetics, allowing for the reliable quantification of receptor density.[10][11] Studies have demonstrated that the binding of [11C]this compound is not significantly affected by changes in neuronal firing during functional brain activation, which is a significant advantage for its use as a stable marker of synaptic density.[12]

Signaling Pathways and Logical Relationships

The use of this compound does not directly modulate a signaling pathway in the traditional sense of an agonist or antagonist. Instead, it serves as an imaging agent to visualize a key cellular component. The logical relationship is that the PET signal intensity from [11C]this compound is directly proportional to the density of SV2A, which in turn is a surrogate marker for synaptic density.

Quantitative Data

The following tables summarize key quantitative parameters of this compound from preclinical and clinical studies.

Table 1: Binding Affinity and Selectivity of this compound [8]

| Target | Binding Affinity (pKi) |

|---|---|

| Human SV2A | 8.15 |

| Rat SV2A | 7.6 |

| Human SV2B | < 5.0 |

| Human SV2C | < 6.0 |

Higher pKi indicates higher binding affinity.

Table 2: In Vivo Pharmacokinetic Properties of [11C]this compound in Rhesus Monkeys [8][11]

| Parameter | Value |

|---|---|

| In vivo Kd | 3.4 ± 0.2 nM |

| Fraction unbound in plasma (fP) | 46.2% ± 2.5% |

| LogD | 2.53 ± 0.02 |

| Parent compound in plasma at 30 min | ~40% |

| Parent compound in plasma at 90 min | ~25% |

Table 3: Test-Retest Reproducibility of [11C]this compound Volume of Distribution (VT) in Humans [10]

| Brain Region | Mean Absolute Test-Retest Variability (%) |

|---|---|

| Caudate | 3.2 |

| Putamen | 3.5 |

| Thalamus | 4.8 |

| Hippocampus | 8.6 |

| Anterior Cingulate Cortex | 5.3 |

| Posterior Cingulate Cortex | 5.2 |

| Cerebellum | 4.1 |

Experimental Protocols

Radiosynthesis of [11C]this compound

The radiosynthesis of [11C]this compound is typically performed via a Suzuki-Miyaura cross-coupling reaction. The precursor, a 3-pyridyl trifluoroborate, is reacted with [11C]methyl iodide in the presence of a palladium catalyst. The resulting [11C]this compound is then purified using high-performance liquid chromatography (HPLC). The final product is formulated in a sterile solution for intravenous injection.[11]

In Vivo PET Imaging Protocol (Human)

-

Subject Preparation: Subjects are typically asked to fast for at least 4 hours prior to the scan. An intravenous catheter is placed for radiotracer injection and, if required, for arterial blood sampling.

-

Radiotracer Administration: A bolus of [11C]this compound (typically 544 ± 145 MBq) is injected intravenously.[10]

-

PET Scan Acquisition: Dynamic PET scanning is initiated simultaneously with the injection and continues for 90-120 minutes.[10]

-

Arterial Blood Sampling: If arterial input function is required for kinetic modeling, arterial blood samples are collected at frequent intervals throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma.[7][8]

-

Image Reconstruction and Analysis: The acquired PET data is reconstructed into a series of 3D images over time. Regions of interest (ROIs) are drawn on co-registered magnetic resonance images (MRIs) to extract time-activity curves for various brain regions. Kinetic modeling (e.g., one-tissue or two-tissue compartment models) is then applied to these curves to estimate the volume of distribution (VT), which is proportional to SV2A density.[10]

Conclusion

This compound is a highly specific and potent PET radioligand for the SV2A protein. Its mechanism of action lies in its ability to act as a diagnostic imaging agent that enables the non-invasive quantification of synaptic density in the living human brain. With its favorable kinetic properties and high reproducibility, [11C]this compound represents a powerful tool for advancing our understanding of the pathophysiology of numerous neurological and psychiatric disorders and for accelerating the development of novel therapeutics targeting synaptic health.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. TPC - Analysis of [C-11]this compound [turkupetcentre.net]

- 4. Frontiers | Positron Emission Computed Tomography Imaging of Synaptic Vesicle Glycoprotein 2A in Alzheimer’s Disease [frontiersin.org]

- 5. In Vivo Synaptic Density Imaging with 11C-UCB-J Detects Treatment Effects of Saracatinib in a Mouse Model of Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. Drug characteristics derived from kinetic modeling: combined 11C-UCB-J human PET imaging with levetiracetam and brivaracetam occupancy of SV2A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. Kinetic evaluation and test–retest reproducibility of [11C]this compound, a novel radioligand for positron emission tomography imaging of synaptic vesicle glycoprotein 2A in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Binding of the synaptic vesicle radiotracer [11C]this compound is unchanged during functional brain activation using a visual stimulation task - PMC [pmc.ncbi.nlm.nih.gov]

UCB-J as a Biomarker for Synaptic Density: A Technical Guide

Introduction

Synaptic loss is a fundamental pathological feature of numerous neurological and psychiatric disorders, including Alzheimer's disease (AD), Parkinson's disease, and epilepsy. The ability to quantify synaptic density in vivo is a critical unmet need for understanding disease mechanisms, tracking progression, and evaluating the efficacy of novel therapeutic interventions. The positron emission tomography (PET) radioligand, [¹¹C]UCB-J, has emerged as a promising biomarker for this purpose.[1][2][3] This technical guide provides an in-depth overview of [¹¹C]this compound, including its mechanism of action, quantitative data supporting its use, detailed experimental protocols, and its application in clinical research.

[¹¹C]this compound is a radiolabeled small molecule that selectively binds to the Synaptic Vesicle Glycoprotein (B1211001) 2A (SV2A).[4][5] SV2A is a transmembrane protein found on the surface of presynaptic vesicles and is ubiquitously expressed throughout the brain, making it an excellent surrogate marker for synaptic density.[3][4][5] PET imaging with [¹¹C]this compound allows for the non-invasive quantification and visualization of SV2A density, providing a window into the synaptic health of the living human brain.[6][1]

Mechanism of Action and Binding Characteristics

[¹¹C]this compound is a potent and selective ligand for SV2A.[4][5] Its high affinity and selectivity are crucial for its utility as a PET tracer, ensuring that the resulting signal is a specific measure of SV2A density with minimal off-target binding. The binding of [¹¹C]this compound to SV2A is not significantly affected by acute changes in neuronal firing or blood flow, suggesting that the PET signal represents a stable measure of synaptic density rather than transient synaptic activity.

Quantitative Binding Data

The following tables summarize the key quantitative data for this compound, demonstrating its high affinity and selectivity for SV2A.

| Parameter | Human | Rat | Reference |

| Binding Affinity (pKi) | 8.15 | 7.6 | [4][5] |

| Inhibition Constant (Ki) | 7 nM | 25 nM | [4][5] |

| Selectivity | SV2A vs. SV2B | SV2A vs. SV2C | Reference |

| Fold Selectivity | >100-fold | >10-fold | [4][5] |

Experimental Protocols

Human In Vivo [¹¹C]this compound PET Imaging

This protocol outlines a typical procedure for conducting a [¹¹C]this compound PET scan in human subjects.

1. Subject Preparation:

-

Subjects should fast for at least 4 hours prior to the scan.

-

An intravenous catheter is inserted for radiotracer injection and, if required, arterial blood sampling.

-

Head motion is minimized using a head-holder or other fixation device.

2. Radiotracer Administration:

-

[¹¹C]this compound is synthesized with a radiochemical purity of >99%.[7][8]

-

A bolus injection of [¹¹C]this compound (typically 300-700 MBq) is administered intravenously over approximately 1 minute.[6][7]

3. PET Data Acquisition:

-

A dynamic PET scan is acquired in list-mode for 60-90 minutes immediately following injection.[6][9][10]

-

Data is reconstructed into multiple time frames (e.g., 6 x 0.5 min, 3 x 1 min, 2 x 2 min, 16 x 5 min).[6]

-

Attenuation correction is performed using a co-registered CT or MR scan.[9]

4. Data Analysis:

-

Full Kinetic Modeling: For the most accurate quantification, arterial blood sampling is performed throughout the scan to measure the arterial input function. The one-tissue compartment (1TC) model is then used to calculate the volume of distribution (VT), which is proportional to SV2A density.[6][10]

-

Simplified Reference Tissue Modeling: To avoid the need for arterial blood sampling, a reference tissue model can be employed. The centrum semiovale, a white matter region with low SV2A expression, is often used as the reference region.[4][5] The standardized uptake value ratio (SUVR) is calculated, typically using the data from 60-90 minutes post-injection, as this window shows the best correlation with the nondisplaceable binding potential (BPND) derived from full kinetic modeling.[6]

In Vitro Autoradiography with [³H]this compound

This protocol describes the use of [³H]this compound for in vitro autoradiography on post-mortem brain tissue.

1. Tissue Preparation:

-

Post-mortem brain tissue is sectioned (e.g., 20 µm thickness) and mounted on microscope slides.

2. Incubation:

-

Slides are incubated with a solution containing [³H]this compound (e.g., 3 nM) to allow for binding to SV2A.

3. Washing and Drying:

-

Slides are washed to remove unbound radioligand and then dried.

4. Imaging:

-

The slides, along with a radioactive standard, are placed in a light-tight cassette with a hyperfilm.

-

The film is exposed for a period of time (e.g., 2 weeks) to allow the radioactive decay to create an image.

5. Quantification:

-

The developed film is digitized, and the optical density of the signal in different brain regions is measured and converted to binding density using the co-exposed radioactive standard.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Binding of [¹¹C]this compound to SV2A on presynaptic vesicles.

Experimental Workflow for Human PET Study

Caption: Workflow for a human [¹¹C]this compound PET imaging study.

Logical Relationship of this compound as a Biomarker

Caption: Relationship between synaptic density and the [¹¹C]this compound PET signal.

Applications in Research and Drug Development

[¹¹C]this compound PET imaging has been applied in various research contexts to study synaptic alterations in neurological and psychiatric disorders.

Alzheimer's Disease and Other Dementias

Studies in patients with Alzheimer's disease have consistently shown reduced [¹¹C]this compound binding in brain regions known to be affected by the disease, such as the hippocampus and neocortical areas.[11][12] This reduction in synaptic density has been observed even in the early stages of the disease and correlates with cognitive impairment.[12][13] For example, one study reported a 41% decrease in specific binding in the hippocampus of patients with mild cognitive impairment or early AD compared to healthy controls.[14] In dementia with Lewy bodies, severe synaptic loss has also been detected using [¹¹C]this compound PET.[9]

Other Neurological and Psychiatric Disorders

Reductions in [¹¹C]this compound binding have also been reported in other conditions, including:

-

Parkinson's Disease: Synaptic loss has been observed in the brainstem nuclei.[11]

-

Schizophrenia: Decreased synaptic density has been noted in the frontal and anterior cingulate cortices.[11]

-

Epilepsy: Reduced [¹¹C]this compound binding has been seen in the epileptogenic zone in patients with temporal lobe epilepsy.[6]

Drug Development

[¹¹C]this compound serves as a valuable tool in drug development for several reasons:

-

Target Engagement: It can be used to measure the occupancy of SV2A by novel therapeutic agents that target this protein.

-

Efficacy Biomarker: By measuring changes in synaptic density over time, [¹¹C]this compound PET can provide an objective measure of the efficacy of synaptoprotective or synaptogenic drugs. For instance, in a mouse model of Alzheimer's disease, treatment with the Fyn kinase inhibitor saracatinib (B1683781) led to an increase in hippocampal [¹¹C]this compound binding, indicating a restoration of synaptic density.[14]

Conclusion

[¹¹C]this compound is a robust and validated biomarker for in vivo quantification of synaptic density. Its high affinity and selectivity for SV2A, combined with well-established imaging and analysis protocols, make it a powerful tool for researchers, scientists, and drug development professionals. The ability to non-invasively measure synaptic density opens up new avenues for understanding the pathophysiology of a wide range of brain disorders and for accelerating the development of novel treatments targeting synaptic pathology. Future research will likely focus on longitudinal studies to better understand the trajectory of synaptic loss in various diseases and the response to therapeutic interventions.

References

- 1. Binding of the synaptic vesicle radiotracer [11C]this compound is unchanged during functional brain activation using a visual stimulation task - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tracing synaptic loss in Alzheimer's brain with SV2A PET-tracer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tracing synaptic loss in Alzheimer's brain with SV2A PET‐tracer UCB‐J - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. Simplified Quantification of 11C-UCB-J PET Evaluated in a Large Human Cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic evaluation and test–retest reproducibility of [11C]this compound, a novel radioligand for positron emission tomography imaging of synaptic vesicle glycoprotein 2A in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. 11C-UCB-J synaptic PET and multimodal imaging in dementia with Lewy bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jnm.snmjournals.org [jnm.snmjournals.org]

- 11. TPC - Analysis of [C-11]this compound [turkupetcentre.net]

- 12. Frontiers | Positron Emission Computed Tomography Imaging of Synaptic Vesicle Glycoprotein 2A in Alzheimer’s Disease [frontiersin.org]

- 13. Principal component analysis of synaptic density measured with [11C]this compound PET in early Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vivo Synaptic Density Imaging with 11C-UCB-J Detects Treatment Effects of Saracatinib in a Mouse Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Synaptic Vesicle Glycoprotein 2A (SV2A) in Neurological Disorders: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Synaptic vesicle glycoprotein (B1211001) 2A (SV2A) is a ubiquitously expressed integral membrane protein found in synaptic vesicles throughout the brain. Initially identified as the binding site for the anti-epileptic drug levetiracetam (B1674943), SV2A has emerged as a critical player in the regulation of neurotransmitter release and a key therapeutic target for a range of neurological and psychiatric disorders. Its widespread expression has also positioned it as a valuable biomarker for synaptic density, with in vivo imaging using positron emission tomography (PET) providing unprecedented insights into synaptic pathology in living patients. This technical guide provides a comprehensive overview of the core functions of SV2A, its implication in various neurological disorders, quantitative data on its altered expression, detailed experimental protocols for its study, and visualizations of its associated pathways and workflows.

Core Biology and Function of SV2A

SV2A is a 12-transmembrane domain protein and a member of the major facilitator superfamily of transporters. While its precise function is still under active investigation, a primary role in the regulation of synaptic vesicle exocytosis has been established. SV2A is not essential for the basic mechanics of neurotransmitter release but rather acts as a crucial modulator, ensuring the fidelity and efficiency of synaptic transmission.

One of the key molecular interactions of SV2A is with synaptotagmin-1, the primary calcium sensor for fast, synchronous neurotransmitter release. Evidence suggests that SV2A is involved in the proper trafficking and localization of synaptotagmin-1 to synaptic vesicles. This interaction is critical for the "priming" of synaptic vesicles, a process that renders them ready for calcium-triggered fusion with the presynaptic membrane. By controlling the availability of release-competent vesicles, SV2A plays a vital role in maintaining the readily releasable pool of vesicles, which is essential for sustained neuronal communication.

Caption: Molecular interactions and role of SV2A in the synaptic vesicle cycle.

SV2A in Neurological Disorders

Alterations in SV2A expression and function have been implicated in a growing number of neurological and psychiatric conditions. The loss of synapses is a common pathological hallmark of many of these disorders, and as a key synaptic protein, SV2A levels often reflect this synaptic degeneration.

Epilepsy

The role of SV2A in epilepsy is the most well-established. The anti-seizure medications levetiracetam and brivaracetam (B1667798) exert their therapeutic effects by binding to SV2A. Studies on patients with temporal lobe epilepsy (TLE) have shown a significant decrease in SV2A expression in the hippocampus, particularly in cases with hippocampal sclerosis. This reduction in SV2A is thought to contribute to the hyperexcitability characteristic of epilepsy. In some animal models, a decrease in SV2A is observed during epileptogenesis, suggesting its involvement in the development of the chronic epileptic state.

Alzheimer's Disease (AD)

Synaptic loss is an early and core feature of Alzheimer's disease, correlating strongly with cognitive decline. Numerous studies utilizing PET imaging have demonstrated reduced SV2A density in the hippocampus and various cortical regions of individuals with mild cognitive impairment and AD. Postmortem brain studies have corroborated these findings, showing lower levels of SV2A protein in the frontal cortex and hippocampus of AD patients compared to healthy controls. The reduction in SV2A is also associated with the burden of tau pathology.

Parkinson's Disease (PD)

In Parkinson's disease, synaptic dysfunction extends beyond the dopaminergic system. In vivo PET imaging has revealed significant reductions in SV2A density in the substantia nigra, red nucleus, and locus coeruleus of PD patients. Postmortem studies have confirmed a decrease in SV2A in the substantia nigra. These findings suggest that widespread synaptic loss is a key component of PD pathology.

Schizophrenia and Major Depressive Disorder (MDD)

Emerging evidence points to synaptic deficits in psychiatric disorders. In vivo PET studies have shown significantly lower SV2A levels in the frontal and anterior cingulate cortices of individuals with schizophrenia. Animal studies suggest that these reductions are not a consequence of antipsychotic medication. In major depressive disorder, an inverse correlation has been observed between the severity of depressive symptoms and SV2A density in the dorsolateral prefrontal cortex, anterior cingulate cortex, and hippocampus.

Other Neurological Conditions

-

Huntington's Disease (HD): Preclinical models of HD have shown significant deficits in SV2A in the brain and spinal cord during symptomatic stages of the disease.

-

Traumatic Brain Injury (TBI): Animal models of TBI have demonstrated reductions in SV2A in the cortex and hippocampus following injury, which may contribute to post-injury cognitive and motor dysfunction.

Quantitative Data on SV2A in Neurological Disorders

The following tables summarize key quantitative data regarding SV2A binding affinities and its altered expression in various neurological disorders.

Table 1: Binding Affinities of SV2A Ligands

| Ligand/Tracer | Species | Ki / Kd (nM) | Bmax (nM) | Reference(s) |

| UCB-J | Human | 7 | 125-350 | |

| This compound | Rat | 25 | - | |

| [¹¹C]this compound (in vivo) | Rhesus Monkey | 3.4 | - | |

| [¹⁸F]SynVesT-1 | Rodent | 9.8-19.6 | 4.5-18 pmol/mg protein |

Table 2: Alterations in SV2A Levels in Neurological Disorders

| Disorder | Brain Region | Method | Change in SV2A | Reference(s) |

| Alzheimer's Disease | Middle Frontal Gyrus | Autoradiography | Significant decrease | |

| Hippocampus | PET Imaging | Significant decrease | ||

| Parkinson's Disease | Substantia Nigra | PET Imaging | -45% | |

| Red Nucleus | PET Imaging | -31% | ||

| Locus Coeruleus | PET Imaging | -17% | ||

| Substantia Nigra | Autoradiography | -17% | ||

| Temporal Lobe Epilepsy | Hippocampus | Immunohistochemistry | Marked decrease | |

| Schizophrenia | Frontal Cortex | PET Imaging | Significant decrease (Cohen's d = 0.8-0.9) | |

| Anterior Cingulate Cortex | PET Imaging | Significant decrease (Cohen's d = 0.8-0.9) | ||

| Traumatic Brain Injury | Cortex & Hippocampus | Western Blot | Significant decrease | |

| Huntington's Disease | Striatum (mouse model) | Autoradiography | -22.1% |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study SV2A.

Western Blotting for SV2A in Brain Tissue

Caption: Workflow for Western Blotting analysis of SV2A protein levels.

Methodology:

-

Tissue Homogenization: Snap-frozen brain tissue is weighed and homogenized in 10 volumes of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Lysis and Clarification: The homogenate is sonicated on ice (e.g., 3 cycles of 15 seconds) and then centrifuged at high speed (e.g., 16,000 x g) for 20-30 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: The protein concentration of the resulting supernatant is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

-

Sample Preparation for Electrophoresis: An equal amount of protein for each sample (typically 20-30 µg) is mixed with Laemmli sample buffer and heated at 95-100°C for 5-10 minutes to denature the proteins.

-

SDS-PAGE: The protein samples are loaded onto a polyacrylamide gel (e.g., 4-15% gradient gel) and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for SV2A, diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: After washing the membrane multiple times with TBST, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Detection: Following further washes, the membrane is incubated with an enhanced chemiluminescence (ECL) substrate, and the resulting light signal is captured using a CCD camera-based imager or X-ray film. The intensity of the band corresponding to SV2A is quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH).

[³H]-Ligand Radioligand Binding Assay

Methodology:

-

Membrane Preparation: Brain tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The pellet is washed and resuspended in the assay buffer.

-

Binding Reaction: A fixed amount of membrane protein is incubated with increasing concentrations of a radiolabeled ligand (e.g., [³H]this compound) in the presence (for non-specific binding) or absence (for total binding) of a high concentration of an unlabeled competing ligand (e.g., levetiracetam).

-

Incubation: The reaction is incubated at a specific temperature (e.g., room temperature or 37°C) for a time sufficient to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.

-

Radioactivity Measurement: The filters are washed with ice-cold buffer, and the amount of radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

[¹¹C]this compound Positron Emission Tomography (PET) Imaging

Methodology:

-

Radiotracer Synthesis: [¹¹C]this compound is synthesized by the ¹¹C-methylation of a precursor molecule.

-

Subject Preparation: The subject is positioned in the PET scanner, and a transmission scan is performed for attenuation correction. An arterial line is often placed for blood sampling to measure the input function.

-

Radiotracer Injection and Data Acquisition: A bolus of [¹¹C]this compound is injected intravenously, and dynamic PET data are acquired for 60-90 minutes.

-

Arterial Blood Sampling: Timed arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma and to determine the fraction of unchanged parent compound versus radioactive metabolites.

-

Image Reconstruction and Analysis: The dynamic PET data are reconstructed into a series of images over time. Regions of interest (ROIs) are drawn on co-registered magnetic resonance (MR) images.

-

Kinetic Modeling: Time-activity curves for each ROI are generated. The data are then fitted to a kinetic model (e.g., a one-tissue compartment model) using the arterial input function to estimate the volume of distribution (VT), which is proportional to the density of SV2A. In some cases, a simplified reference tissue model using a region with low SV2A density (like the centrum semiovale) can be used to estimate the binding potential (BPND) without the need for arterial blood sampling.

Signaling Pathways and Logical Relationships

Caption: Role of SV2A in the trafficking of Synaptotagmin-1 during synaptic vesicle recycling.

Conclusion and Future Directions

SV2A has transitioned from being solely the target of an anti-epileptic drug to a central figure in our understanding of synaptic function and pathology across a spectrum of neurological and psychiatric disorders. Its role as a modulator of neurotransmitter release and its utility as an in vivo biomarker of synaptic density have opened new avenues for both basic research and clinical drug development. Future research will likely focus on elucidating the precise molecular mechanisms by which SV2A dysfunction contributes to various disease states, exploring the therapeutic potential of novel SV2A modulators beyond epilepsy, and further refining and validating SV2A PET imaging as a tool for early diagnosis, patient stratification, and monitoring of treatment response in clinical trials. The continued investigation of SV2A holds significant promise for advancing our ability to diagnose and treat a wide range of debilitating brain disorders.

The Emergence of UCB-J: A Technical Guide to a Novel Synaptic Vesicle PET Tracer

A comprehensive overview of the discovery, development, and application of the UCB-J PET tracer for imaging synaptic vesicle glycoprotein (B1211001) 2A (SV2A), providing researchers, scientists, and drug development professionals with in-depth technical details, experimental protocols, and quantitative data.

The quest for a reliable in vivo biomarker of synaptic density has led to the development of the positron emission tomography (PET) tracer, this compound. This novel radioligand targets the synaptic vesicle glycoprotein 2A (SV2A), a protein ubiquitously expressed in presynaptic terminals and crucial for neurotransmitter release.[1][2][3][4] The ability to quantify SV2A in the living brain offers a unique window into synaptic integrity and pathology, holding immense promise for advancing our understanding and treatment of a wide range of neurological and psychiatric disorders, including epilepsy and Alzheimer's disease.[5][6][7][8][9]

This technical guide provides a detailed exploration of the discovery and development of this compound, from its chemical synthesis and radiolabeling to its preclinical and clinical evaluation. It is designed to equip researchers and drug development professionals with the critical information necessary to effectively utilize this powerful imaging tool.

Rationale for Development: Targeting SV2A

The development of this compound was driven by the need for a PET tracer with high affinity and selectivity for SV2A.[1] Levetiracetam (B1674943), an antiepileptic drug, was known to bind to SV2A, but its affinity was considered too low for a successful PET tracer.[1] Researchers at UCB Pharma developed a series of high-affinity SV2A ligands, including UCB-A, UCB-H, and ultimately this compound, with the goal of creating a superior imaging agent.[1][4] [11C]this compound emerged as a "best-in-class" SV2A PET tracer due to its high affinity, suitable kinetics, and good specific binding.[1][10]

Quantitative Data Summary

The development of this compound has been supported by extensive quantitative analysis across various preclinical and clinical studies. The following tables summarize key data points for easy comparison.

Table 1: In Vitro Binding Affinity and Selectivity of this compound

| Species | Binding Affinity (pKi / Ki) | Selectivity (vs. SV2B) | Selectivity (vs. SV2C) |

| Human | 8.15 / 7 nM[1][11] | >100-fold[1][11] | >10-fold[1][11] |

| Rat | 7.6 / 25 nM[1][11] | - | - |

Table 2: Preclinical [11C]this compound Pharmacokinetics and In Vivo Binding

| Species | Plasma Free Fraction (fp) | Metabolism (% Parent @ 30 min) | In Vivo Kd | Bmax |

| Rhesus Monkey | 46%[1][10] | ~39%[1][10] | 3.4 nM[1][12][13] | 125-350 nM[1][12][13] |

| Rat | 33%[11][14] | - | - | - |

Table 3: [11C]this compound Radiosynthesis Parameters

| Parameter | Published Method (Nabulsi et al., 2016) | Optimized Method (Difilippo et al., 2019) |

| Radiochemical Yield (decay corrected) | 11 ± 4%[1][3] | 56.3 ± 6.7%[3] |

| Specific Activity (at EOS) | 12.2 ± 6.9 mCi/nmol[10] | 12.9 ± 3.6 Ci/µmol[3] |

| Radiochemical Purity | >98%[1][10] | ≥ 99%[3] |

Table 4: Human [11C]this compound PET Imaging Parameters

| Parameter | Value |

| Test-Retest Variability (VT) | ~8% across brain regions[10] |

| Injected Mass | 1.65 ± 0.30 µg (Test), 1.38 ± 0.46 µg (Retest)[15] |

| Peak Standardized Uptake Value (SUV) | 6-12 in gray matter[15] |

| Optimal Scan Duration for SUVR | 60-90 minutes[16] |

Experimental Protocols

This section details the methodologies for key experiments involved in the development and validation of the this compound PET tracer.

Radiosynthesis of [11C]this compound

The radiosynthesis of [11C]this compound is typically achieved via a Suzuki-Miyaura cross-coupling reaction.

Precursor: (R)-3-(difluoroboranyl)-4-((2-oxo-4-(3,4,5-trifluorophenyl)pyrrolidin-1-yl)methyl)-pyridin-1-ium fluoride.[3]

Radiolabeling Agent: [11C]Methyl iodide ([11C]MeI).

General Protocol:

-

Precursor Preparation: The precursor is dissolved in a suitable solvent such as dimethylformamide (DMF).[3] An optional hydrolysis step, involving heating the precursor with HCl and methanol, has been shown to significantly improve radiochemical yields.[3]

-

Reaction: [11C]MeI is bubbled into a reaction vial containing the precursor solution, a palladium catalyst (e.g., Pd2(dba)3), a phosphine (B1218219) ligand (e.g., P(o-tol)3), and a base (e.g., K2CO3) in DMF and water.[3]

-

Heating: The reaction mixture is heated. Optimized procedures use a higher temperature (135°C) and longer duration (10 minutes) compared to the initially published method (100°C for 5 minutes).[3]

-

Quenching: The reaction is quenched by cooling and the addition of an acid (e.g., 1N HCl).[3]

-

Purification: The crude product is purified using a semi-preparative high-performance liquid chromatography (HPLC) system.[3]

-

Formulation: The collected [11C]this compound fraction is reformulated in a physiologically compatible solution (e.g., saline and ethanol) for injection.[3]

Caption: Radiosynthesis workflow for [11C]this compound.

In Vitro Binding Assays

In vitro binding assays are crucial for determining the affinity and selectivity of a new ligand.

Protocol:

-

Tissue Preparation: Brain tissue from the species of interest (e.g., human or rat) is homogenized.[11]

-

Radioligand Incubation: The tissue homogenates are incubated with a radiolabeled ligand (e.g., [3H]this compound) and varying concentrations of the unlabeled compound being tested (this compound).[11]

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the tissue is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the half-maximal inhibitory concentration (IC50), which is then converted to the inhibition constant (Ki) to reflect the binding affinity.[1] Selectivity is assessed by performing similar assays with membranes expressing other SV2 isoforms (SV2B and SV2C).[1][11]

Preclinical PET Imaging in Nonhuman Primates

Nonhuman primate studies are essential for evaluating the in vivo performance of a PET tracer before human trials.

Protocol:

-

Animal Preparation: Rhesus monkeys are typically used.[1] They are anesthetized and positioned in the PET scanner. An arterial line is placed for blood sampling.

-

Tracer Injection: [11C]this compound is injected intravenously, often as a bolus or bolus-plus-infusion.[1][17] The injected dose and specific activity are carefully recorded.[1]

-

PET Data Acquisition: Dynamic PET scans are acquired for a duration of 90-120 minutes.[1][15]

-

Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma and to determine the fraction of unchanged parent compound (metabolite analysis).[1]

-

Blocking and Displacement Studies: To demonstrate specific binding, scans are performed after pre-blocking with a known SV2A ligand like levetiracetam or with a coinjection of unlabeled this compound.[1][13] Displacement studies involve administering the blocking agent during the scan.[17]

-

Data Analysis: Regional time-activity curves are generated from the PET images. Kinetic modeling (e.g., one-tissue or two-tissue compartment models) is applied to the time-activity curves and the arterial input function to estimate parameters such as the total distribution volume (VT).[1][2] Occupancy of the SV2A target by a blocking drug can be calculated from the reduction in VT.[1]

Caption: Preclinical PET imaging workflow.

Human PET Imaging

Human studies are the final step in validating a new PET tracer for clinical research.

Protocol:

-

Participant Recruitment: Healthy volunteers or patient populations are recruited for the study.[7][15]

-

PET/MRI Acquisition: Participants undergo a PET scan, often on a combined PET/MRI scanner to provide anatomical reference images.[6]

-

Tracer Administration: [11C]this compound is administered as an intravenous bolus injection over a short period (e.g., 1 minute).[18]

-

Dynamic PET Imaging: Dynamic PET data are acquired for 90-120 minutes.[15][16]

-

Arterial Blood Sampling (for full kinetic modeling): Arterial blood is sampled to generate an input function for quantitative analysis.[18]

-

Data Analysis:

-

Full Kinetic Modeling: The regional time-activity curves are analyzed with compartmental models (e.g., one-tissue compartment model) to estimate the total distribution volume (VT).[15][18]

-

Simplified Quantification: For broader clinical application, simplified methods such as the standardized uptake value ratio (SUVR) are often evaluated, using a reference region with low specific binding (e.g., centrum semiovale).[16][18] The optimal time window for calculating SUVR is typically determined by comparing it to the results from full kinetic modeling.[16]

-

Signaling Pathway and Mechanism of Action

This compound exerts its effect by binding to SV2A, a transmembrane protein located on synaptic vesicles. While the precise function of SV2A is still under investigation, it is known to be critically involved in the regulation of neurotransmitter release.[1] Mice lacking SV2A experience severe seizures and die within a few weeks of birth, highlighting its importance in normal synaptic function.[1] The binding of this compound to SV2A allows for the in vivo quantification of this protein, which serves as a proxy for synaptic density.

Caption: this compound binding to SV2A on synaptic vesicles.

Future Directions and Conclusion

The development of the this compound PET tracer represents a significant advancement in the field of molecular imaging. Its ability to provide a quantitative measure of synaptic density in the living human brain has opened up new avenues for research into a variety of neurological and psychiatric disorders.[19] Future work will likely focus on the development of an 18F-labeled version of this compound to take advantage of the longer half-life of fluorine-18, which would facilitate multi-center clinical trials and broader clinical use.[20][21][22] Further studies are also needed to fully elucidate the relationship between changes in this compound binding and the underlying pathophysiology of different brain diseases.[5][9]

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. Preclinical PET Studies of [11C]this compound Binding in Minipig Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. Discovery and development of SV2A PET tracers: Potential for imaging synaptic density and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tracing synaptic loss in Alzheimer's brain with SV2A PET-tracer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 11C-UCB-J synaptic PET and multimodal imaging in dementia with Lewy bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SV2A PET Imaging in Healthy Subjects and Epilepsy Patients | Clinical Trials | Yale Medicine [yalemedicine.org]

- 8. TPC - Analysis of [C-11]this compound [turkupetcentre.net]

- 9. Tracing synaptic loss in Alzheimer's brain with SV2A PET‐tracer UCB‐J - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jnm.snmjournals.org [jnm.snmjournals.org]

- 11. jnm.snmjournals.org [jnm.snmjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Preclinical Evaluation of 11C-UCB-J as a PET Tracer for Imaging the Synaptic Vesicle Glycoprotein 2A in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jnm.snmjournals.org [jnm.snmjournals.org]

- 15. Kinetic evaluation and test–retest reproducibility of [11C]this compound, a novel radioligand for positron emission tomography imaging of synaptic vesicle glycoprotein 2A in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Simplified Quantification of 11C-UCB-J PET Evaluated in a Large Human Cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Drug characteristics derived from kinetic modeling: combined 11C-UCB-J human PET imaging with levetiracetam and brivaracetam occupancy of SV2A - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Simplified 11C-UCB-J PET quantification evaluated in Alzheimer’s disease, epilepsy, and healthy individuals | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 19. Synthesis and in vivo evaluation of [18F]this compound for PET imaging of synaptic vesicle glycoprotein 2A (SV2A) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Preclinical validation and kinetic modelling of the SV2A PET ligand [18F]this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biorxiv.org [biorxiv.org]

- 22. Preclinical validation and kinetic modelling of the SV2A PET ligand [18F]this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

UCB-J: A Technical Guide to its High-Affinity and Specific Binding to Synaptic Vesicle Glycoprotein 2A (SV2A)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of UCB-J, a potent and selective ligand for the Synaptic Vesicle Glycoprotein (B1211001) 2A (SV2A). This compound has emerged as a critical tool in neuroscience research, particularly for the in vivo quantification of synaptic density using Positron Emission Tomography (PET). This document details the quantitative binding affinity and specificity of this compound, outlines key experimental protocols for its use, and visualizes relevant pathways and workflows.

Quantitative Binding Affinity and Specificity

This compound demonstrates high affinity for SV2A with excellent selectivity over other SV2 isoforms and a wide range of other neuroreceptors, ion channels, enzymes, and transporters.[1] The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity of this compound for SV2A

| Species | Binding Parameter | Value | Reference |

| Human | pKi | 8.15 | [1][2] |

| Ki | 7 nM | [1][2] | |

| Ki | 6.3 nM | [1] | |

| Rat | pKi | 7.6 | [1] |

| Ki | 25 nM | [1] |

Table 2: In Vivo Binding Parameters of [11C]this compound in Non-Human Primates

| Parameter | Value | Reference |

| Kd | 3.4 nM | [1][3] |

| Bmax | 125-350 nM | [1][3] |

Table 3: In Vitro Selectivity of this compound for SV2A over other SV2 Isoforms

| Isoform | Selectivity over SV2A | Reference |

| SV2B | >100-fold | [1] |

| SV2C | >10-fold | [1] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound, primarily focusing on its application as a PET radioligand.

In Vitro Radioligand Binding Assay

This protocol is fundamental for determining the binding affinity (Ki) of this compound for SV2A.

-

Objective: To determine the inhibition constant (Ki) of this compound for SV2A.

-

Materials:

-

Cell membranes expressing human or rat SV2A.

-

Radioligand (e.g., [3H]Levetiracetam or a suitable agonist/antagonist).

-

This compound (as the competing ligand).

-

Assay buffer (e.g., Tris-HCl with appropriate ions).

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and the varying concentrations of this compound.

-

Allow the binding to reach equilibrium at a controlled temperature (e.g., 37°C).[1]

-

Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo PET Imaging with [11C]this compound or [18F]this compound

This protocol outlines the general procedure for conducting PET scans in human or animal subjects to quantify SV2A density.

-

Objective: To measure the in vivo distribution and density of SV2A in the brain.

-

Radioligand Synthesis:

-

Subject Preparation:

-

Subjects are typically fasted overnight.[5]

-

For animal studies, anesthesia is administered (e.g., ketamine).[5]

-

An intravenous line is inserted for radiotracer injection and, if required, for administration of blocking agents.[5]

-

For quantitative analysis with an arterial input function, an arterial line is placed for blood sampling.[6]

-

-

PET Scan Acquisition:

-

A transmission scan is performed for attenuation correction.[6]

-

The radioligand ([11C]this compound or [18F]this compound) is injected intravenously as a bolus over approximately 1 minute.[6]

-

Dynamic PET data are acquired in list-mode for a duration of 90-120 minutes.[3][6]

-

Data are reconstructed into a series of time frames.[6]

-

-

Arterial Blood Sampling and Analysis (for full kinetic modeling):

-

Arterial blood samples are collected frequently, especially in the initial minutes after injection, and then at increasing intervals.[6]

-

Plasma is separated by centrifugation.[6]

-

The radioactivity in whole blood and plasma is measured.[6]

-

Radiometabolite analysis is performed (e.g., using HPLC) to determine the fraction of unchanged parent radiotracer in plasma over time.[6]

-

-

Data Analysis and Kinetic Modeling:

-

Time-activity curves (TACs) are generated for various brain regions of interest.

-

The metabolite-corrected arterial plasma TAC serves as the input function.[6]

-

Kinetic models, such as the one-tissue or two-tissue compartment models, are applied to the TACs to estimate the total volume of distribution (VT).[6]

-

VT is a measure of the radiotracer uptake and binding in a region and is proportional to the density of SV2A.

-

Blocking and Displacement Studies

These studies are crucial for confirming the specificity of this compound binding to SV2A in vivo.

-

Objective: To demonstrate that the binding of [11C]this compound or [18F]this compound is specific to SV2A.

-

Blocking Study Protocol:

-

A baseline PET scan is performed as described above.

-

On a separate occasion, the subject is pre-treated with a high dose of an SV2A-binding drug, such as levetiracetam (B1674943) (e.g., 10-30 mg/kg), before the injection of the radioligand.[1][3][7]

-

A second PET scan is then acquired.

-

A significant reduction in the radioligand's VT in the blocking scan compared to the baseline scan indicates specific binding to SV2A.[1][3][7]

-

-

Displacement Study Protocol:

-

A PET scan is initiated with the injection of the radioligand.

-

At a time when the binding is near or at equilibrium (e.g., 90 minutes post-injection), a displacing agent like levetiracetam is administered intravenously.[5]

-

A rapid decrease in the radioactivity concentration in the brain following the administration of the displacing agent confirms the reversible and specific nature of the radioligand binding.[5]

-

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound and SV2A.

Caption: Role of SV2A in neurotransmitter release and this compound binding.

Caption: Workflow for in vivo PET imaging with this compound.

Caption: Logic for this compound binding specificity confirmation.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. Exploring the Interactions between two Ligands, this compound and UCB-F, and Synaptic Vesicle Glycoprotein 2 Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. Synthesis and in vivo evaluation of [18F]this compound for PET imaging of synaptic vesicle glycoprotein 2A (SV2A) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic evaluation and test–retest reproducibility of [11C]this compound, a novel radioligand for positron emission tomography imaging of synaptic vesicle glycoprotein 2A in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical validation and kinetic modelling of the SV2A PET ligand [18F]this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]

In-vitro Characterization of UCB-J: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UCB-J, a potent and selective ligand for the synaptic vesicle glycoprotein (B1211001) 2A (SV2A), has emerged as a critical tool in neuroscience research, particularly as a positron emission tomography (PET) tracer for in-vivo imaging of synaptic density. A thorough understanding of its in-vitro characteristics is paramount for the accurate interpretation of imaging data and for guiding further drug development efforts. This technical guide provides an in-depth overview of the in-vitro characterization of the this compound compound, consolidating key quantitative data, detailing experimental methodologies, and illustrating associated biological pathways and workflows.

Biochemical and Cellular Activity

This compound is a high-affinity ligand for SV2A, a transmembrane protein integral to synaptic vesicles and a key regulator of neurotransmitter release. Its primary mechanism of action is the specific binding to SV2A, which allows for the quantification and visualization of synaptic density in the brain.

Binding Affinity and Selectivity

Radioligand binding studies have demonstrated the high affinity and selectivity of this compound for SV2A. The compound exhibits a significantly lower affinity for other SV2 isoforms, namely SV2B and SV2C, underscoring its specificity.

| Parameter | Species | Value | Reference |

| Ki (in-vitro) | Human | 6.3 nM | [1][2] |

| Human | 7 nM (pKi 8.15) | [1] | |

| Rat | 25 nM (pKi 7.6) | [1] | |

| Kd (in-vivo) | Rhesus Monkey | 3.4 nM | [1][2] |

| Bmax (in-vivo) | Rhesus Monkey | 125-350 nM | [1][2] |

| Selectivity | Human | >10-fold over SV2C | [1] |

| Human | >100-fold over SV2B | [1] |

Table 1: Binding Affinity and Selectivity of this compound for SV2A. This table summarizes the key binding parameters of this compound, highlighting its high affinity and selectivity for the SV2A protein.

Off-Target Screening

To ensure the specificity of this compound as a research tool and potential diagnostic agent, it has been screened against a wide panel of other receptors, ion channels, enzymes, and transporters. At a concentration of 10 µM, this compound showed no significant interaction (less than 50% inhibition) with a broad range of off-targets, confirming its high selectivity for SV2A.[1]

| Target Class | Number of Targets Tested | Result | Reference |

| Receptors | >55 | No significant interaction (<50% inhibition at 10 µM) | [1] |

| Ion Channels | No significant interaction (<50% inhibition at 10 µM) | [1] | |

| Enzymes | No significant interaction (<50% inhibition at 10 µM) | [1] | |

| Transporters | No significant interaction (<50% inhibition at 10 µM) | [1] |

Table 2: Off-Target Liability of this compound. This table provides a summary of the off-target screening results for this compound, demonstrating its high specificity.

Signaling Pathway of SV2A in Synaptic Vesicle Exocytosis

SV2A plays a crucial role in the intricate process of synaptic vesicle exocytosis, which is fundamental for neuronal communication. While its exact molecular function is still under investigation, it is understood to be involved in the priming of synaptic vesicles, making them ready for calcium-triggered fusion with the presynaptic membrane and subsequent neurotransmitter release. This compound, by binding to SV2A, allows for the monitoring of this critical component of the synaptic machinery.

Figure 1: Role of SV2A in Synaptic Vesicle Exocytosis. This diagram illustrates the involvement of SV2A in the regulation of neurotransmitter release at the presynaptic terminal.

Experimental Protocols

The in-vitro characterization of this compound relies on a series of well-established biochemical and cellular assays. The following sections provide detailed methodologies for the key experiments cited.

Radioligand Binding Assay for SV2A

This assay is used to determine the binding affinity (Ki or Kd) and density (Bmax) of this compound for the SV2A protein.

Objective: To quantify the binding characteristics of this compound to SV2A.

Materials:

-

[3H]-UCB-J or other suitable radiolabeled this compound analogue

-

Unlabeled this compound

-

Membrane preparations from cells or tissues expressing SV2A (e.g., human or rat brain homogenates)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize brain tissue or cells expressing SV2A in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration of the membrane preparation.

-

Saturation Binding:

-

Set up a series of tubes containing a fixed amount of membrane preparation.

-

Add increasing concentrations of radiolabeled this compound to the tubes.

-

For each concentration, prepare a parallel set of tubes containing an excess of unlabeled this compound to determine non-specific binding.

-

Incubate the tubes at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

-

Competition Binding:

-

Set up a series of tubes containing a fixed amount of membrane preparation and a fixed concentration of radiolabeled this compound.

-

Add increasing concentrations of unlabeled this compound to the tubes.

-

Incubate the tubes at a controlled temperature (e.g., 37°C) to allow for competition for binding to SV2A.

-

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

For saturation binding, plot the specific binding (total binding - non-specific binding) against the concentration of radiolabeled this compound. Use non-linear regression to determine the Kd and Bmax.

-

For competition binding, plot the percentage of specific binding against the concentration of unlabeled this compound. Use non-linear regression to determine the IC50, which can then be converted to the Ki using the Cheng-Prusoff equation.

-

Figure 2: Experimental Workflow for Radioligand Binding Assay. This diagram outlines the key steps involved in determining the binding characteristics of this compound to its target, SV2A.

Off-Target Liability Screening

This is a broad screening assay to assess the selectivity of a compound by testing its interaction with a wide range of other potential biological targets.

Objective: To determine the selectivity profile of this compound and identify any potential off-target interactions.

Materials:

-

This compound compound

-

A panel of recombinant proteins, cell lines, or membrane preparations representing a diverse set of biological targets (e.g., G-protein coupled receptors, ion channels, kinases, transporters).

-

Appropriate assay reagents for each target (e.g., radioligands for receptor binding assays, substrates for enzyme assays).

-

Multi-well plates

-

Plate reader or other detection instrument suitable for the assays being performed.

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound at a known concentration.

-

Assay Execution:

-

Perform a series of individual assays for each target in the screening panel.

-

For each assay, incubate the target with its specific ligand or substrate in the presence of a high concentration of this compound (e.g., 10 µM).

-

Include appropriate positive and negative controls for each assay.

-

-

Detection: Measure the activity of each target in the presence and absence of this compound using a suitable detection method (e.g., radioactivity, fluorescence, luminescence).

-

Data Analysis:

-

Calculate the percentage of inhibition of each target's activity by this compound.

-

A significant interaction is typically defined as an inhibition greater than a certain threshold (e.g., 50%).

-

For any identified "hits," follow-up dose-response studies are conducted to determine the IC50 or Ki.

-

Figure 3: Logical Workflow for Off-Target Liability Screening. This diagram shows the process for assessing the selectivity of a compound against a broad range of potential biological targets.

Conclusion

The in-vitro characterization of this compound confirms its status as a highly potent and selective ligand for SV2A. Its high affinity, coupled with an excellent selectivity profile, makes it an invaluable tool for the in-vivo imaging of synaptic density and for studying the role of SV2A in both normal brain function and in various neurological and psychiatric disorders. The detailed experimental protocols and workflows provided in this guide offer a framework for the continued investigation and application of this important research compound.

References

UCB-J: A Technical Guide for the Investigation of Synaptic Plasticity

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning, memory, and cognitive function. The density of synapses is a critical determinant of brain connectivity and a key indicator of synaptic health. UCB-J, a high-affinity and selective ligand for the Synaptic Vesicle Glycoprotein (B1211001) 2A (SV2A), has emerged as a powerful tool for the in vivo and ex vivo quantification of synaptic density. This technical guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation for utilizing this compound in the study of synaptic plasticity. We detail its application in Positron Emission Tomography (PET) for longitudinal monitoring of synaptic density changes in living subjects and in autoradiography for high-resolution analysis in post-mortem tissue. Furthermore, we explore how this compound can be integrated with functional assays, such as synaptic vesicle recycling and electrophysiology, to provide a comprehensive understanding of the structural and functional dynamics of synapses.

Introduction to this compound and its Target, SV2A

This compound is a second-generation PET radioligand that specifically binds to SV2A, a transmembrane protein ubiquitously expressed in the secretory vesicles of neurons and endocrine cells.[1][2] SV2A is essential for normal synaptic function, playing a crucial role in the regulation of neurotransmitter release.[3][4] Its ubiquitous presence across most synapses makes it an ideal biomarker for overall synaptic density.[2] this compound, particularly in its radiolabeled forms ([11C]this compound and [18F]this compound), allows for the non-invasive quantification of SV2A, and by extension, synaptic density in the living brain.[1][5] Studies have demonstrated that this compound binding is a stable measure of SV2A protein density and is not significantly influenced by acute changes in neuronal activity, making it a reliable tool for assessing baseline synaptic density and long-term plastic changes.[6][7]

Quantitative Data on this compound

The utility of this compound as a research tool is underpinned by its favorable binding kinetics and selectivity. The following tables summarize key quantitative data from preclinical and clinical studies.

Table 1: this compound Binding Affinity and Selectivity

| Parameter | Species | Value | Reference |

| Binding Affinity (Ki) | Human | 6.3 nM | [3] |

| Human (pKi) | 8.15 (7 nM) | [4] | |

| Rat (pKi) | 7.6 (25 nM) | [4] | |

| In Vivo Dissociation Constant (Kd) | Rhesus Monkey | 3.4 ± 0.2 nM | [4] |

| Selectivity over SV2B | - | >100-fold | [4] |

| Selectivity over SV2C | - | >10-fold | [4] |

Table 2: In Vivo Pharmacokinetic Properties of [11C]this compound

| Parameter | Species | Value | Reference |

| Plasma Free Fraction (fp) | Rhesus Monkey | 46.2 ± 2.5% | [4] |

| Human | 32 ± 1% | [8] | |

| Parent Fraction in Plasma (30 min) | Rhesus Monkey | ~40% | [4] |

| Parent Fraction in Plasma (90 min) | Rhesus Monkey | ~25% | [4] |

| Regional Distribution Volume (VT) in Gray Matter | Rhesus Monkey | ~25–55 mL/cm³ | [1] |

| Test-Retest Variability of VT | Human | 3-9% | [9] |

Experimental Protocols

In Vivo Quantification of Synaptic Density using [11C]this compound PET

Positron Emission Tomography with [11C]this compound allows for the longitudinal, non-invasive measurement of synaptic density in living subjects.

Protocol Overview:

-

Radiotracer Synthesis: [11C]this compound is synthesized via C-11C-methylation of the 3-pyridyl trifluoroborate precursor with [11C]methyl iodide using the Suzuki-Miyaura cross-coupling method.[1][10]

-

Subject Preparation: Subjects are typically fasted and positioned in the PET scanner to minimize head movement. For preclinical studies, animals are anesthetized.[11][12]

-

Tracer Administration: A bolus injection of [11C]this compound is administered intravenously. The injected radioactivity and mass dose should be recorded.[8]

-

PET Scan Acquisition: Dynamic PET data are acquired for a duration of 60 to 120 minutes.[8][12]

-

Arterial Blood Sampling: To generate an input function for kinetic modeling, arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer and its metabolites in plasma.[8]

-

Data Analysis:

-

Regional time-activity curves (TACs) are generated for various brain regions of interest.

-

Kinetic modeling, typically a one-tissue compartment model (1TCM), is applied to the TACs using the metabolite-corrected arterial input function to estimate the regional volume of distribution (VT).[1][10]

-

VT is proportional to the density of available SV2A binding sites.

-

For simplified quantification, standardized uptake value ratios (SUVRs) can be calculated using a reference region with low specific binding, such as the centrum semiovale, particularly in later time windows (e.g., 60-90 minutes post-injection).[13]

-

References

- 1. researchmap.jp [researchmap.jp]

- 2. Frontiers | Positron Emission Computed Tomography Imaging of Synaptic Vesicle Glycoprotein 2A in Alzheimer’s Disease [frontiersin.org]

- 3. Modulation of the conformational state of the SV2A protein by an allosteric mechanism as evidenced by ligand binding assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SV2 regulates neurotransmitter release via multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Binding of the synaptic vesicle radiotracer [11C]this compound is unchanged during functional brain activation using a visual stimulation task - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synaptic vesicle glycoprotein 2A modulates vesicular release and calcium channel function at peripheral sympathetic synapses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic evaluation and test–retest reproducibility of [11C]this compound, a novel radioligand for positron emission tomography imaging of synaptic vesicle glycoprotein 2A in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic evaluation and test-retest reproducibility of [11C]this compound, a novel radioligand for positron emission tomography imaging of synaptic vesicle glycoprotein 2A in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and in vivo evaluation of [18F]this compound for PET imaging of synaptic vesicle glycoprotein 2A (SV2A) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jnm.snmjournals.org [jnm.snmjournals.org]

- 12. jnm.snmjournals.org [jnm.snmjournals.org]

- 13. Simplified Quantification of 11C-UCB-J PET Evaluated in a Large Human Cohort - PMC [pmc.ncbi.nlm.nih.gov]

Mechanisms of Unconjugated Bilirubin Transport Across the Blood-Brain Barrier

An In-Depth Technical Guide on the Transport of Unconjugated Bilirubin (B190676) Across the Blood-Brain Barrier

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms by which unconjugated bilirubin (UCB) crosses the blood-brain barrier (BBB). The content herein is curated for an audience with a strong scientific background, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways.

A Note on Terminology: The term "UCB-J" as specified in the query does not correspond to a standardly recognized isomer of bilirubin in the scientific literature. The primary focus of this document will be on unconjugated bilirubin (UCB), specifically the neurotoxic IXα isomer, which is the subject of extensive research in the context of brain transport and neurotoxicity. It is presumed that the query intended to investigate the transport of this principal form of UCB.

The passage of unconjugated bilirubin from the bloodstream into the brain parenchyma is a critical initiating event in the pathogenesis of bilirubin-induced neurological dysfunction (BIND) and its most severe form, kernicterus.[1][2] This process is governed by a complex interplay of physicochemical properties of the UCB molecule, the physiological state of the BBB, and active transport systems.

1.1 Passive Diffusion of Unbound UCB:

The predominant mechanism for UCB entry into the brain is the passive diffusion of the unbound fraction of UCB (free bilirubin, Bf).[3] UCB is a lipophilic molecule, a characteristic that allows it to traverse the lipid membranes of the brain endothelial cells that form the BBB.[2] In circulation, the vast majority of UCB is bound to albumin.[4] This binding is crucial, as only the unbound or loosely bound UCB is available to cross the BBB.[2] The concentration of Bf is therefore a key determinant of neurotoxicity risk.[3] Conditions that increase Bf levels, such as severe hyperbilirubinemia (when albumin binding sites become saturated), hypoalbuminemia, or the presence of displacing drugs (e.g., certain sulfonamides and salicylates), can significantly enhance UCB's passage into the brain.[2][5]

1.2 Role of ABC Efflux Transporters:

The brain is equipped with protective mechanisms to limit the accumulation of potentially toxic substances, including UCB. ATP-binding cassette (ABC) transporters, expressed on the luminal (blood-facing) membrane of brain endothelial cells, function as active efflux pumps. P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Multidrug Resistance-Associated Protein 1 (MRP1, encoded by the ABCC1 gene) have been identified as transporters capable of extruding UCB from the endothelial cells back into the bloodstream, thereby limiting its net influx into the brain.[3] The expression and activity of these transporters can be a critical factor in determining an individual's susceptibility to bilirubin neurotoxicity.[3]

1.3 Disruption of Blood-Brain Barrier Integrity:

In certain pathological states, the integrity of the BBB can be compromised, leading to increased permeability to substances that are normally restricted, including albumin-bound UCB.[5] Conditions such as acidosis, sepsis, hypoxia, and severe inflammation can disrupt the tight junctions between endothelial cells.[2] Prolonged exposure to high concentrations of UCB itself has been shown to be toxic to brain microvascular endothelial cells, leading to a breakdown of barrier function.[6][7] This is mediated by the induction of inflammatory signaling pathways, leading to the release of cytokines and nitric oxide, and alterations in the expression and localization of tight junction proteins like zonula occludens-1 (ZO-1) and β-catenin.[6][7]

Quantitative Data on Unconjugated Bilirubin Transport

The following table summarizes key quantitative data related to the transport of UCB across the blood-brain barrier from various experimental models.

| Parameter | Value | Species/Model | Experimental Condition | Reference |

| Unbound UCB (Bf) Concentration | 13.2 nM | Human Brain Microvascular Endothelial Cells (HBMECs) | Corresponds to moderate neonatal jaundice (50 µM total UCB, 100 µM HSA) | [6] |

| Unbound UCB (Bf) Concentration | 23.6 nM | Human Brain Microvascular Endothelial Cells (HBMECs) | Corresponds to severe neonatal jaundice (100 µM total UCB, 100 µM HSA) | [6] |

| Brain Uptake Index (BUI) | 28.5 ± 9.3 | Rat | In vivo, intracarotid bolus injection | |

| Permeability Surface Area (PS) Product | 54.84 ± 36.38 x 10⁻⁴ mL/s/g | Rat | In vivo, in situ brain perfusion | |

| Bilirubin Metabolic Rate in Brain | 100-300 pmol/mg protein/minute | Not specified | In vitro, mitochondrial enzymes | |

| Brain Bilirubin Uptake (BBU) | 0.00073 µg/kg/s | Human Neonates | Calculated from unbound bilirubin (Bf) | [8] |

Experimental Protocols

This section provides detailed methodologies for two common experimental approaches used to study UCB transport across the BBB.

3.1 In Vitro Blood-Brain Barrier Model: Transwell Assay

This protocol describes the establishment of a co-culture BBB model using human cerebral microvascular endothelial cells (hCMEC/D3) and human astrocytes to measure UCB permeability.

Materials:

-

hCMEC/D3 cells and U87 MG astrocytoma cells

-

Endothelial Cell Basal Medium-2 (EBM-2) with supplements

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS

-

Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

-

Rat tail collagen type I

-

Unconjugated bilirubin, human serum albumin (HSA)

-

Lucifer Yellow (paracellular permeability marker)

-

Transendothelial Electrical Resistance (TEER) measurement system

Procedure:

-

Coating Transwell Inserts: Coat the apical side of the Transwell inserts with rat tail collagen type I (50 µg/mL in 70% ethanol) and allow to dry overnight under UV light. Wash twice with PBS before cell seeding.

-

Astrocyte Seeding: Invert the coated inserts and seed U87 MG cells on the basolateral side of the membrane at a density of 3 x 10⁴ cells/well. Allow cells to attach for 3-4 hours.

-

Endothelial Cell Seeding: Turn the inserts to their normal orientation and place them in a 24-well plate. Seed hCMEC/D3 cells on the apical side of the membrane at a density of 1 x 10⁵ cells/well.

-

Co-culture and Barrier Formation: Culture the cells for 5-7 days, changing the medium every 2-3 days. Monitor the formation of a tight endothelial monolayer by measuring TEER. The barrier is considered established when TEER values plateau (typically >100 Ω·cm² for this model).

-

UCB Permeability Assay:

-

Prepare UCB solutions (e.g., 50 µM and 100 µM) with a 1:1 molar ratio of HSA in EBM-2 medium. Protect from light.

-

Replace the medium in the apical chamber with the UCB-HSA solution. The basolateral chamber contains fresh EBM-2 medium.

-

At designated time points (e.g., 1, 4, 24 hours), collect samples from the basolateral chamber.

-

Measure the concentration of UCB in the collected samples using spectrophotometry (absorbance at ~454 nm) or HPLC.

-

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of UCB appearance in the basolateral chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.

-

Barrier Integrity Control: After the experiment, assess the integrity of the monolayer by measuring the permeability to Lucifer Yellow.

3.2 In Situ Brain Perfusion in Rats

This protocol describes a method to measure the unidirectional influx of UCB into the brain in vivo, providing a more physiologically relevant assessment of BBB transport.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthetics (e.g., sodium pentobarbital)

-

Perfusion pump and tubing

-

Perfusion fluid (e.g., bicarbonate-buffered saline, pH 7.4, warmed to 37°C)

-